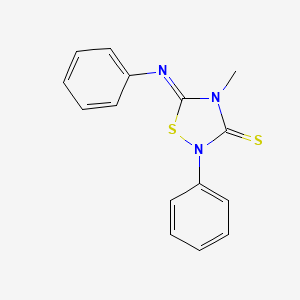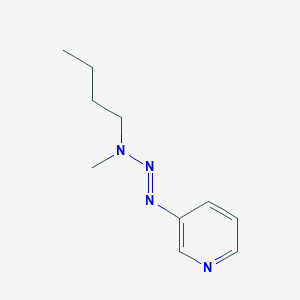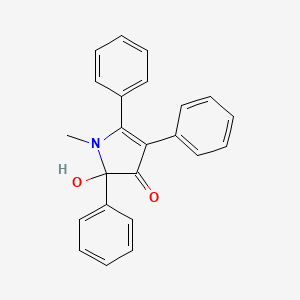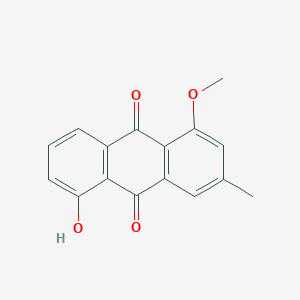
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are a class of naturally occurring organic compounds characterized by a quinone structure attached to an anthracene ring. This compound is known for its diverse biological activities and has been isolated from various terrestrial and marine sources .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fermentation processes using marine-derived fungi. These fungi are known to produce anthraquinones through enzymatic reactions such as methylation, oxidation, or dimerization .
化学反応の分析
Types of Reactions
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of 5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of fungi by suppressing their ability to grow or reproduce.
Anticancer Activity: It targets essential cellular proteins, such as kinases and topoisomerases, to inhibit cancer cell proliferation.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
類似化合物との比較
Similar Compounds
Physcion: 1,8-dihydroxy-3-methoxy-6-methyl-9,10-anthracenedione.
Emodin: Known for its laxative, antibacterial, and anti-inflammatory effects.
Rubianthraquinone: 3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione.
Uniqueness
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other anthraquinones .
特性
CAS番号 |
52811-52-6 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
5-hydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-10-14(12(7-8)20-2)15(18)9-4-3-5-11(17)13(9)16(10)19/h3-7,17H,1-2H3 |
InChIキー |
PAKHOCRENVPSME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
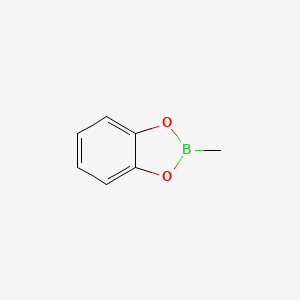
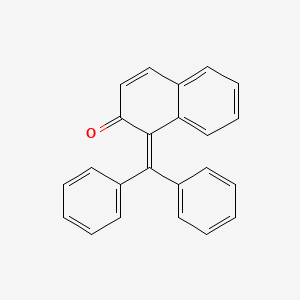
-lambda~5~-arsane](/img/structure/B14656634.png)
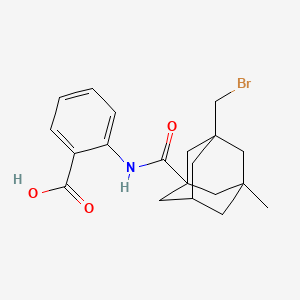
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
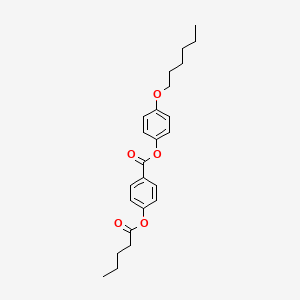
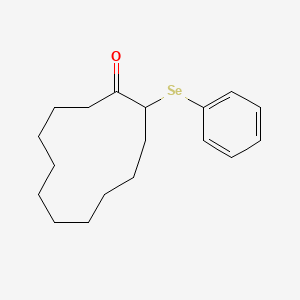
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
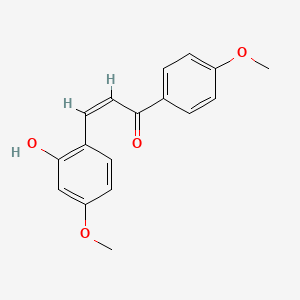
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
